Cas no 2171931-43-2 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid
- EN300-1524994
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid
- 2171931-43-2
-
- インチ: 1S/C26H24N2O7/c29-16-11-15(25(31)32)12-28(13-16)24(30)23-22(9-10-34-23)27-26(33)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,15-16,21,29H,11-14H2,(H,27,33)(H,31,32)
- InChIKey: MMXYYWUUXBVDQL-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C(C2=C(C=CO2)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 476.15835111g/mol
- どういたいしつりょう: 476.15835111g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 785
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 129Ų
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1524994-0.05g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1524994-0.1g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1524994-500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1524994-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1524994-1000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1524994-2500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1524994-0.25g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1524994-0.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1524994-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1524994-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-5-hydroxypiperidine-3-carboxylic acid |
2171931-43-2 | 50mg |
$2829.0 | 2023-09-26 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. Book reviews
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acidに関する追加情報
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid: A Comprehensive Overview
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid, also known by its CAS number 2171931-43-2, is a complex organic compound with significant potential in the fields of medicinal chemistry and drug discovery. This compound is characterized by its intricate structure, which includes a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, a furan ring, and a piperidine moiety. The presence of these functional groups suggests that this compound may play a role in peptide synthesis, bioconjugation, or as a precursor to more complex molecules with therapeutic applications.
The Fmoc group is a well-known protecting group in solid-phase peptide synthesis (SPPS), where it is used to protect amino groups during the synthesis process. Its stability under basic conditions and ease of removal using acidic conditions make it highly valuable in this context. In the case of our compound, the Fmoc group is attached to an amino group, which is further connected to a furan ring. The furan ring itself is substituted at the 2-position with a carbonyl group, which adds to the compound's complexity and potential reactivity.
The piperidine ring in this compound introduces additional complexity. Piperidine is a six-membered ring containing one nitrogen atom, and it is commonly found in various bioactive molecules due to its ability to form hydrogen bonds and participate in π-interactions. In this compound, the piperidine ring is substituted at the 5-position with a hydroxyl group and at the 3-position with a carboxylic acid group. These substituents suggest that the molecule may have both acidic and basic properties, making it potentially versatile in different chemical environments.
Recent studies have highlighted the importance of such complex molecules in drug design. For instance, researchers have been exploring the use of furan-containing compounds in anti-inflammatory and anticancer therapies due to their ability to modulate key cellular pathways. Similarly, piperidine derivatives have been investigated for their potential as inhibitors of various enzymes, including kinases and proteases.
The combination of these functional groups in our compound makes it an intriguing candidate for further exploration. Its structure suggests that it could serve as a building block for more complex molecules or as an intermediate in the synthesis of bioactive agents. Additionally, the presence of both hydrophilic (carboxylic acid) and hydrophobic (Fmoc) groups may confer it with amphipathic properties, which are often desirable in drug candidates for improving solubility and bioavailability.
From an analytical standpoint, this compound would likely require advanced techniques for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would be essential to confirm its structure and understand its conformational properties. These insights are crucial for predicting how the molecule might interact with biological targets.
In terms of synthesis, this compound would likely be prepared through a multi-step process involving peptide coupling reactions, protection/deprotection strategies, and cyclization steps. The use of Fmoc chemistry would play a pivotal role in controlling reactivity during these steps, ensuring that only the desired bonds are formed.
The application of such compounds extends beyond traditional pharmaceuticals. For example, they could be used in diagnostic agents or as components of biosensors due to their ability to recognize specific molecular targets. Furthermore, their structural complexity makes them potential candidates for studying molecular recognition and self-assembling systems.
In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-hydroxypiperidine-3-carboxylic acid represents a fascinating example of how diverse functional groups can be combined to create molecules with wide-ranging potential applications. As research continues to uncover new roles for such compounds, their significance in both academic and industrial settings will undoubtedly grow.
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